molecular formula C20H24N2O2S B7481102 N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide

N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide

Cat. No. B7481102
M. Wt: 356.5 g/mol
InChI Key: MDMVBXJDYDDEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide, also known as MPA-Na, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicine and biotechnology.

Scientific Research Applications

N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide has been extensively studied for its potential applications in various fields, including medicine and biotechnology. In medicine, N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases, including rheumatoid arthritis and cancer. In biotechnology, N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide has been used as a reagent for the synthesis of various compounds, including peptides and proteins.

Mechanism of Action

The mechanism of action of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide is not fully understood. However, it is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of prostaglandin production, and the suppression of inflammation and pain. Additionally, N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide has been shown to exhibit antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in water. However, there are also several limitations to consider, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide, including the development of new synthesis methods, the investigation of its potential applications in other fields, such as agriculture and environmental science, and the exploration of its potential as a drug candidate for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide and its potential side effects.
In conclusion, N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide is a promising chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide and its applications.

Synthesis Methods

N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide can be synthesized through a multistep process that involves the reaction of morpholine, benzaldehyde, and thioacetic acid, followed by the addition of sodium hydroxide. The resulting compound is then purified through recrystallization, yielding N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide in high purity.

properties

IUPAC Name

N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c23-20(16-25-19-4-2-1-3-5-19)21-14-17-6-8-18(9-7-17)15-22-10-12-24-13-11-22/h1-9H,10-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMVBXJDYDDEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CNC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.